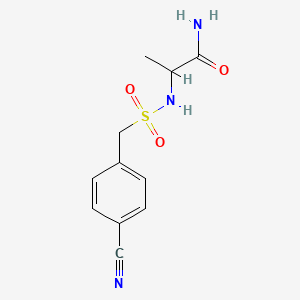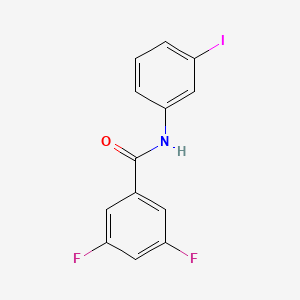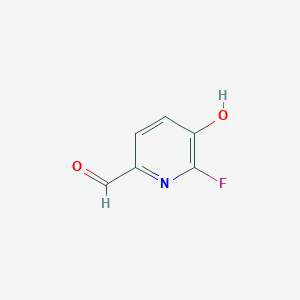
Pdgfp 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdgfp 1 is a promising compound known for its ability to differentiate glioma boundaries and grades. It has a molecular weight of 602.68 and a chemical formula of C36H34N4O5 . This compound is primarily used as a probe in scientific research, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfp 1 involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using preparative liquid chromatography for purification . The compound is then subjected to rigorous quality control measures to meet the required standards for scientific research.
Analyse Des Réactions Chimiques
Types of Reactions: Pdgfp 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Applications De Recherche Scientifique
Pdgfp 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used as a probe to differentiate glioma boundaries and grades, aiding in the diagnosis and treatment of brain tumors . Additionally, this compound is used in various biochemical assays and imaging techniques to study cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of Pdgfp 1 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound plays a crucial role in regulating cell signaling and gene expression .
Comparaison Avec Des Composés Similaires
Pdgfp 1 is unique in its ability to simultaneously differentiate glioma boundaries and grades, a feature not commonly found in other compounds. Similar compounds include various imaging agents and probes used in oncology, such as Piragliatin, CM-10-18, and MK-0941 . this compound stands out due to its high specificity and sensitivity in detecting glioma boundaries and grades.
Propriétés
Formule moléculaire |
C36H34N4O5 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
N-[2-[(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]-2-[4-(7-methoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C36H34N4O5/c1-3-4-20-40-35(42)28-7-5-6-27-30(15-14-29(34(27)28)36(40)43)38-18-19-39-33(41)21-23-8-10-24(11-9-23)45-32-16-17-37-31-22-25(44-2)12-13-26(31)32/h5-17,22,38H,3-4,18-21H2,1-2H3,(H,39,41) |
Clé InChI |
IXJRMJVOFITPMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCNC(=O)CC4=CC=C(C=C4)OC5=C6C=CC(=CC6=NC=C5)OC)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)




![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)


